1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms, and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it contains benzyl groups, which are often used in organic synthesis due to their stability .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of nitrogen atoms in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications
Synthesis and Chemical Characterization
Research has been conducted on the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, which share a structural resemblance to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide. These studies demonstrate methods for synthesizing substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid, leading to the formation of substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones through high-temperature cyclization (Eleev, Kutkin, & Zhidkov, 2015). This research underscores the potential of fluoro-containing pyrazoles in synthesizing novel compounds with desirable biological activities.
Biological Activities and Applications
Fluoro-containing pyrazole derivatives have been explored for their potential as inhibitors against various biological targets. For instance, thiazole-aminopiperidine hybrid analogues, including those with fluoro-substituted benzyl components, have shown significant activity as Mycobacterium tuberculosis GyrB inhibitors, highlighting their potential in developing new antituberculosis agents (Jeankumar et al., 2013). Moreover, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the utility of such compounds in anticancer research (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-19-8-4-6-17(12-19)14-29-15-22(23(30)27-21-10-2-1-3-11-21)24(28-29)31-16-18-7-5-9-20(26)13-18/h1-13,15H,14,16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZQNHSWBHHOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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